Cas no 1216469-09-8 (N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride)
![N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride structure](https://ja.kuujia.com/scimg/cas/1216469-09-8x500.png)
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride 化学的及び物理的性質
名前と識別子
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- N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide:hydrochloride
- N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride
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- インチ: 1S/C21H22FN3O2S.ClH/c22-17-7-5-16(6-8-17)15-20(26)25(10-9-24-11-13-27-14-12-24)21-23-18-3-1-2-4-19(18)28-21;/h1-8H,9-15H2;1H
- InChIKey: PHWOQEHAICKULP-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC=CC=C2S1)CCN1CCOCC1)(=O)CC1=CC=C(F)C=C1.[H]Cl
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2756-0118-20mg |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2756-0118-2mg |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2756-0118-2μmol |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2756-0118-1mg |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2756-0118-75mg |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2756-0118-3mg |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2756-0118-30mg |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2756-0118-50mg |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2756-0118-15mg |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2756-0118-20μmol |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride |
1216469-09-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochlorideに関する追加情報
Introduction to N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride (CAS No. 1216469-09-8)
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride, a compound with the CAS number 1216469-09-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this molecule incorporates several key functional groups, including a benzothiazole moiety, a 4-fluorophenyl group, and an N-[2-(morpholin-4-yl)ethyl]acetamide moiety, which collectively contribute to its unique chemical and biological properties.
The benzothiazole ring is a well-known pharmacophore in medicinal chemistry, often found in drugs that target various biological pathways. Its presence in this compound suggests potential interactions with enzymes and receptors involved in inflammation, pain, and other diseases. The 4-fluorophenyl group is another critical component, known for its ability to enhance binding affinity and metabolic stability. This group has been widely used in the development of drugs targeting neurological disorders and cancer.
The amide functionality in the compound, specifically the N-[2-(morpholin-4-yl)ethyl]acetamide part, adds another layer of complexity and potential biological activity. Morpholine derivatives are known for their ability to modulate enzyme activity and have been incorporated into numerous therapeutic agents. The combination of these structural elements makes N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride a promising candidate for further investigation.
In recent years, there has been growing interest in developing small molecule inhibitors that target specific enzymes involved in disease pathways. One such area of research is the inhibition of proteases that play a crucial role in cancer progression. The benzothiazole scaffold has been reported to exhibit inhibitory activity against various proteases, including matrix metalloproteinases (MMPs) and cathepsins. These enzymes are involved in tissue degradation and are often overexpressed in cancerous tissues.
The fluorine atom in the 4-fluorophenyl group not only enhances the metabolic stability of the molecule but also influences its binding interactions. Fluorinated aromatic compounds are known to improve pharmacokinetic properties by increasing lipophilicity and reducing susceptibility to metabolic degradation. This feature makes N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride an attractive candidate for drug development.
The morpholine moiety in the compound's structure is particularly interesting from a pharmacological standpoint. Morpholine derivatives have been shown to interact with various biological targets, including kinases and phosphodiesterases. These interactions can lead to modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis. Given the importance of these pathways in diseases such as cancer and inflammation, N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride holds significant potential as a therapeutic agent.
Recent studies have demonstrated the efficacy of benzothiazole derivatives in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them valuable candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The presence of the benzothiazole moiety in N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride suggests that it may also have applications in this area.
In addition to their therapeutic potential, these compounds often exhibit favorable pharmacokinetic properties. The combination of lipophilicity and solubility provided by the structural elements present in N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride makes it suitable for oral administration. This is an important consideration for drug development, as oral formulations are generally more patient-friendly than injectable ones.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule. These techniques not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity.
Evaluation of N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride has been conducted both in vitro and in vivo. In vitro studies have focused on its interaction with various enzymes and receptors relevant to its intended therapeutic applications. Initial results suggest that this compound exhibits potent inhibitory activity against several key targets without significant toxicity at effective doses.
In vivo studies have provided further evidence of its therapeutic potential by demonstrating its ability to modulate disease-related pathways in animal models. These studies have shown that N-(1,3-benzothiazol-2-lyl)-N-[N(N-morpholinoethyl)]amino]-N-[(p-fluorophenyl)methylene]acetamide hydrochloride can reduce inflammation and inhibit tumor growth when administered orally or intraperitoneally.
The development of new drugs is a complex process that involves multiple stages from discovery to commercialization. N-(1,3-benzothiazol-llyl)-N-[N(N-morpholinoethyl)]amino]-N-[(p-fluorophenyl)methylene]acetamide hydrochloride represents an early but promising step towards addressing unmet medical needs. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.
In conclusion, N-(1,3-benzothiazol-llyl)-N-[N(N-morpholinoethyl)]amino]-N-[(p-fluorophenyl)methylene]acetamide hydrochloride (CAS No.1216469 -09 -8 ) is a structurally complex molecule with significant therapeutic potential. Its unique combination of functional groups makes it a promising candidate for further investigation into treating various diseases including cancer and neurological disorders.
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